(S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for more complex molecules. The presence of both a benzyl group and a hydroxyethyl group on the pyrrolidine ring enhances its chemical reactivity and biological activity.
This compound can be synthesized through various organic chemistry methods, which typically involve the construction of the pyrrolidine ring followed by functionalization. The synthesis routes may vary based on the desired purity and yield, and they often utilize commercially available starting materials.
(S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is classified as an amino acid derivative due to its structural characteristics, which include an amine group and a carboxylate functional group. It is also categorized under chiral compounds, making it relevant in asymmetric synthesis and drug development.
The synthesis of (S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves several key steps:
The synthesis may employ various reagents and conditions, including:
The molecular formula of (S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is , with a molecular weight of approximately 235.28 g/mol. Its structure features:
Key structural data includes:
(S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by reaction conditions such as temperature, solvent choice, and catalyst presence. For example, mild acidic or basic conditions may facilitate esterification without causing degradation of sensitive functional groups.
The mechanism of action for (S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate in biological systems is largely dependent on its interaction with specific enzymes or receptors. As a potential inhibitor of cholinesterases, it may modulate neurotransmitter levels by preventing the breakdown of acetylcholine.
Research indicates that compounds with similar structures exhibit significant inhibition against enzymes like butyrylcholinesterase, which plays a crucial role in neurotransmission and can be targeted for therapeutic interventions in neurodegenerative diseases .
Key chemical properties include:
Relevant analyses indicate that this compound has favorable absorption characteristics which suggest good bioavailability when administered in biological systems .
(S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has several scientific uses:
Chiral pyrrolidine derivatives represent a privileged scaffold in modern pharmaceutical development due to their structural resemblance to bioactive alkaloids and endogenous neurotransmitters. The stereospecific architecture of (S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate (CAS: 71649875, C₁₄H₁₉NO₃) enables precise molecular interactions with biological targets, particularly within the central nervous system [1] [3]. This compound exemplifies the strategic incorporation of chirality to optimize receptor binding selectivity, as evidenced by the distinct pharmacological profiles observed between enantiomers of related pyrrolidine-based compounds [3] [6].
The pharmaceutical relevance of this scaffold is demonstrated by its prevalence in investigational compounds targeting neurological disorders. Research indicates that structurally analogous benzyl-protected pyrrolidine derivatives serve as key intermediates for NMDA receptor antagonists, which are being explored for neurodegenerative conditions like Alzheimer's disease and treatment-resistant depression [5]. The stereocenter at the pyrrolidine C3 position directly influences binding affinity to ionotropic glutamate receptors (iGluRs), with the (S)-configuration typically exhibiting superior target engagement compared to (R)-isomers [3] [5].
Table 1: Drug-Likeness Profile of Chiral Pyrrolidine Derivatives Based on Computational Analysis
Property | Value | Significance in Drug Discovery |
---|---|---|
Lipophilicity (Consensus Log Po/w) | 1.32 | Optimal membrane permeability balance |
Hydrogen Bond Acceptors | 3 | Enhanced solubility and target engagement |
Hydrogen Bond Donors | 1 | Balanced solubility and membrane crossing |
Topological Polar Surface Area | 49.77 Ų | Predictive of blood-brain barrier penetration |
GI Absorption Probability | High | Favorable oral bioavailability potential |
BBB Permeation | Yes | CNS target accessibility |
Rotatable Bonds | 4 | Conformational flexibility for binding |
Data derived from computational modeling of structurally analogous compounds [3]
Synthetic accessibility further enhances the utility of this scaffold, with commercial availability from specialized suppliers (e.g., BLD Pharm, CAS 315718-05-9) enabling rapid analog development [2]. The carbamate protection strategy exemplified by the benzyloxycarbonyl (Cbz) group provides orthogonal deprotection opportunities for sequential functionalization – a critical advantage in structure-activity relationship (SAR) campaigns targeting neurological disorders [5] [6].
The molecular architecture of (S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate integrates three strategically positioned functional elements that synergistically dictate its biorelevance:
N-Carbamate Protection: The benzyloxycarbonyl (Cbz) group serves dual purposes in synthetic chemistry and bioactivity modulation. This electron-withdrawing moiety enhances the compound's stability during storage and handling (typically under inert atmosphere at room temperature) while influencing the electron density distribution across the pyrrolidine ring [2] [6]. Spectroscopic analysis (SMILES: OCC1CCN(C1)C(=O)OCC1=CC=CC=C1) confirms the conjugation effects extending from the carbamate carbonyl through the heterocyclic system, creating a semi-rigid scaffold ideal for selective receptor interactions [2].
C3-Hydroxyethyl Side Chain: The 2-hydroxyethyl substituent at the C3 position introduces critical hydrogen-bonding capacity and polarity modulation. This hydrophilic moiety (evident in SMILES notation: OCC1CCN...) significantly enhances aqueous solubility compared to alkyl-substituted analogs, addressing a common limitation in CNS drug candidates [1] [4]. Molecular dynamics simulations indicate the hydroxyethyl group adopts gauche conformations that facilitate water-bridge interactions with protein targets, particularly within the hydrophilic cone-shaped cavities of iGluR ligand-binding domains (LBDs) [5].
Stereochemical Precision: The (S)-configuration at C3 creates a topographically distinct pharmacophore. X-ray crystallographic studies of related compounds demonstrate that this stereochemistry positions the hydroxyethyl group optimally for interactions with residues in the GluN2A subunit binding pocket, contributing to NMDA receptor selectivity [5]. Enantiomeric purity (>99% ee) is crucial for consistent biological activity, as evidenced by 3-34 fold differences in receptor affinity between enantiomers of structurally similar antagonists [3] [5].
Table 2: Comparative Bioactivity Influence of Pyrrolidine Substituent Modifications
Compound Structural Feature | iGluR Affinity Trend | Structural Consequence |
---|---|---|
C3-(2-Hydroxyethyl) (S) | Moderate NMDA preference (Ki ~μM) | Balanced hydrophobicity/H-bond capacity |
C3-(Hydroxymethyl) | Reduced NMDA affinity | Increased polarity limits membrane passage |
C3-Carboxylic Acid | Enhanced GluK1 binding (Ki 0.62 μM) | Anionic group enables salt bridge formation |
C4-n-Propyl (cis) | Selective GluK1 affinity (Ki 0.62 μM) | Hydrophobic pocket occupation |
4'-Chloro Biphenyl | Potent NMDA antagonism (Ki 0.63 μM) | Halogen bonding with Leu671 residue |
Biological activity data adapted from SAR studies of structural analogs [4] [5]
The stereoelectronic synergy between these components enables rational drug design applications. Molecular weight (235.28 g/mol) and polar surface area (approximately 49.77 Ų) calculations indicate favorable blood-brain barrier penetration potential, consistent with observed CNS activity of structural analogs [3] [5]. Recent synthetic innovations, including C(sp³)-H activation methodologies, have significantly improved the enantioselective preparation of this scaffold, enabling more efficient exploration of its pharmacological potential [5]. The strategic incorporation of the hydroxyethyl group rather than hydroxymethyl (as in CAS 315718-05-9) provides extended conformational flexibility while maintaining desirable solubility characteristics – a critical advantage observed in advanced analogs with sub-micromolar receptor affinities [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: